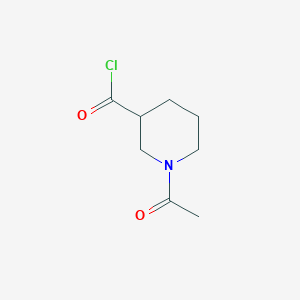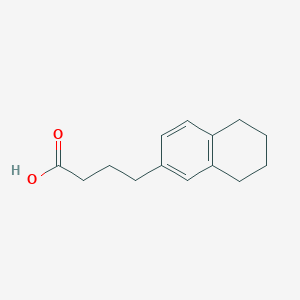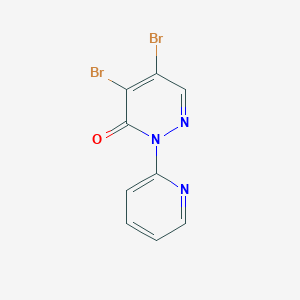![molecular formula C11H15N7O3 B3057332 Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- CAS No. 793673-55-9](/img/structure/B3057332.png)
Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]-
Vue d'ensemble
Description
Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- is a complex organic compound that features both glycine and purine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- typically involves multi-step organic reactions. The process may start with the protection of functional groups, followed by coupling reactions to link the glycine and purine components. Common reagents used in these steps include protecting agents, coupling reagents like EDC or DCC, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a model compound for understanding biochemical pathways.
Medicine
In medicine, Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- could be investigated for its therapeutic potential, possibly as an antiviral or anticancer agent.
Industry
In industrial applications, this compound might be used in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action for Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biochemical pathways, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine derivatives: Compounds like N-(2-aminoethyl)glycine.
Purine derivatives: Compounds like adenine or guanine derivatives.
Propriétés
IUPAC Name |
2-[2-aminoethyl-[2-(6-aminopurin-9-yl)acetyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N7O3/c12-1-2-17(4-8(20)21)7(19)3-18-6-16-9-10(13)14-5-15-11(9)18/h5-6H,1-4,12H2,(H,20,21)(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMWERDMQQCWPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)N(CCN)CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403620 | |
| Record name | Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
793673-55-9 | |
| Record name | Glycine, N-(2-aminoethyl)-N-[(6-amino-9H-purin-9-yl)acetyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B3057251.png)





![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)





